molecular formula C25H20ClN5O4 B2973331 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-46-4

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2973331
CAS No.: 951897-46-4
M. Wt: 489.92
InChI Key: LSHAWDYFUAQRTN-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a benzoxazole core substituted with a 4-chlorophenyl group and a triazole ring bearing a 5-methyl group. The N-substituent is a 2,5-dimethoxyphenyl moiety, which confers distinct electronic and steric properties. The structural complexity necessitates advanced crystallographic tools (e.g., SHELXL ) and spectroscopic techniques (e.g., IR, NMR ) for characterization.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O4/c1-14-23(25(32)27-21-13-18(33-2)9-11-22(21)34-3)28-30-31(14)17-8-10-20-19(12-17)24(35-29-20)15-4-6-16(26)7-5-15/h4-13H,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHAWDYFUAQRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:

Structural Analogues

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C27H22ClN5O4 540.0 g/mol - 2,5-Dimethoxyphenyl (N-substituent)
- 5-Methyltriazole
- 4-Chlorophenyl benzoxazole
Predicted high lipophilicity due to methoxy groups; potential for π-π stacking
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C19H16ClN5O3 397.8 g/mol - 2-Hydroxyethyl (N-substituent)
- 5-Methyltriazole
- 4-Chlorophenyl benzoxazole
Lower molecular weight; enhanced solubility due to polar hydroxyethyl group
1-(3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C24H18ClN5O3 476.9 g/mol - 2-Methoxyphenyl (N-substituent)
- 5-Methyltriazole
- 4-Chlorophenyl benzisoxazole
Reduced steric bulk compared to dimethoxy analogue; moderate logP
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C22H15ClN4OS 418.9 g/mol - Triazole-thione core
- 3-Methylphenyl substituent
Thione group increases hydrogen-bonding capacity; lower thermal stability

Physicochemical and Functional Differences

  • Electronic Effects : Methoxy groups in the target compound donate electron density, altering binding affinities in receptor interactions compared to the 2-methoxyphenyl variant .
  • Synthetic Complexity : The triazole-thione analogue requires sulfur incorporation, complicating synthesis relative to carboxamide derivatives.

Spectroscopic and Crystallographic Insights

  • IR/NMR : The target compound’s carboxamide carbonyl (C=O) stretch would appear near 1650–1700 cm⁻¹, distinct from the triazole-thione’s C=S peak at 1243 cm⁻¹ .
  • Crystallography: SHELXL and WinGX are critical for resolving steric clashes in the dimethoxyphenyl moiety, which may adopt non-planar conformations.

Biological Activity

The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C24H18ClN5O3
  • Molecular Weight : 459.88 g/mol
  • CAS Number : 951897-55-5
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 10.22 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cancer cells. The triazole moiety is known for its role in modulating enzyme activities and influencing cellular pathways related to proliferation and apoptosis. Specifically, the compound may inhibit enzymes involved in cell cycle regulation and promote apoptosis through caspase activation pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values ranged from 2.57 µM to 5.07 µM, indicating a potent inhibitory effect compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
HepG22.57
A5495.07
HeLaNot specified

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells via increased expression of cleaved caspase-3 and p21 proteins. This suggests that the compound activates apoptotic pathways, leading to programmed cell death in malignant cells .

Selectivity and Safety Profile

One notable aspect of this compound is its selectivity towards cancer cells over normal cells. Studies indicate that it does not significantly affect healthy cell lines while exhibiting high potency against cancerous ones. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .

Study 1: Triazole Derivatives in Cancer Therapy

A study investigated a series of triazole-containing compounds similar to the target molecule. These derivatives displayed enhanced anticancer activity through mechanisms involving the induction of oxidative stress and modulation of key signaling pathways such as NF-kB. The results indicated that compounds with similar structures could serve as promising leads for further development in cancer therapy .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanistic details of how this class of compounds affects cell migration and proliferation. It was found that treatment with these triazole derivatives resulted in a significant reduction in cell migration and an increase in apoptosis markers, confirming their potential as effective anticancer agents .

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